molecular formula C8H8INO2 B1402917 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one CAS No. 1407532-80-2

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one

Cat. No. B1402917
M. Wt: 277.06 g/mol
InChI Key: XVXNPHHEOBYYAE-UHFFFAOYSA-N
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Description

“5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 1407532-80-2 . It has a molecular weight of 277.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(6-hydroxy-5-iodo-2-methyl-3-pyridinyl)ethanone . The InChI code for the compound is 1S/C8H8INO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) .


Physical And Chemical Properties Analysis

The melting point of “5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one” is between 223 - 226 degrees Celsius .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one” is used in the synthesis of 1,2,3-trisubstituted indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .
  • Methods of Application or Experimental Procedures: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Results or Outcomes: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: Indole derivatives, which can be synthesized using “5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one”, have been found to have significant biological activity. They are used in the treatment of various disorders in the human body, including cancer and microbial infections .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific disorder being treated. However, in general, these compounds are administered as part of a pharmaceutical formulation, in a manner appropriate for the treatment of the specific disorder .
  • Results or Outcomes: Indole derivatives have shown various biologically vital properties. Their application as biologically active compounds has attracted increasing attention in recent years .

Application in Antioxidant Research

  • Specific Scientific Field: Antioxidant Research .
  • Summary of the Application: Certain derivatives of “5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one” have been synthesized and evaluated for their antioxidant potential .
  • Methods of Application or Experimental Procedures: These compounds were evaluated for their antioxidant potential using the DPPH assay .
  • Results or Outcomes: These compounds showed good scavenging potential, comparable to that of ascorbic acid, which is a well-known antioxidant .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-acetyl-3-iodo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNPHHEOBYYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)I)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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